3-(2-Cyclopropylethyl)azetidine hydrochloride
Description
Structural Identification and IUPAC Nomenclature
This compound possesses a well-defined molecular structure characterized by its unique combination of cyclic frameworks. The compound carries the Chemical Abstracts Service registry number 2098003-40-6 and conforms to the molecular formula C8H16ClN, yielding a molecular weight of 161.672 daltons. The International Union of Pure and Applied Chemistry nomenclature for the free base form is 3-(2-cyclopropylethyl)azetidine, with the hydrochloride salt designation indicating the presence of a protonated nitrogen center complexed with a chloride anion.
The structural architecture of this compound can be systematically analyzed through its Simplified Molecular Input Line Entry System representation: C1CC1CCC2CNC2.Cl, which clearly delineates the connectivity between the cyclopropane and azetidine moieties. The International Chemical Identifier code InChI=1S/C8H15N.ClH/c1-2-7(1)3-4-8-5-9-6-8;/h7-9H,1-6H2;1H provides additional structural verification, confirming the precise atomic arrangement and bonding patterns within the molecule.
The three-dimensional conformation of this compound exhibits specific geometric constraints imposed by the ring strain inherent in both the cyclopropane and azetidine components. The cyclopropane ring maintains its characteristic planar geometry with bond angles of approximately 60 degrees, significantly deviating from the ideal tetrahedral angle and creating substantial ring strain estimated at 27.5 kilocalories per mole. The azetidine ring adopts a puckered conformation with a median puckering angle of 15.3 degrees, which serves to minimize eclipsing interactions between adjacent carbon-hydrogen bonds.
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C8H16ClN | - |
| Molecular Weight | 161.672 | g/mol |
| Chemical Abstracts Service Number | 2098003-40-6 | - |
| Simplified Molecular Input Line Entry System | C1CC1CCC2CNC2.Cl | - |
| International Chemical Identifier Key | DZHFDUKNHPGYIH-UHFFFAOYSA-N | - |
| Storage Temperature (short-term) | -4 | °C |
| Storage Temperature (long-term) | -20 | °C |
Historical Development of Azetidine Derivatives in Organic Chemistry
The development of azetidine chemistry traces its origins to the early 20th century, with systematic investigation beginning around 1907 through Schiff base reactions involving aniline and aldehydes followed by cycloaddition reactions. The historical progression of azetidine research gained significant momentum following Alexander Fleming's discovery of penicillin, which highlighted the importance of four-membered lactam rings in biological systems and spurred extensive investigation into related heterocyclic compounds.
The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated from Convallaria majalis in 1955, establishing azetidines as naturally occurring structural motifs with biological significance. This discovery marked a pivotal moment in heterocyclic chemistry, as it demonstrated that nature had evolved to utilize the unique properties of strained four-membered rings in biologically active molecules. The compound was subsequently identified as a proline receptor antagonist, revealing the potential for azetidine derivatives to interact with biological systems in therapeutically relevant ways.
Subsequent decades witnessed remarkable advances in azetidine synthesis and functionalization, driven largely by the recognition that these compounds possess unique reactivity profiles due to their significant ring strain. The strain energy of azetidine, calculated at approximately 25.2 kilocalories per mole, provides a thermodynamic driving force for ring-opening reactions while maintaining sufficient stability for synthetic manipulation. This balance between reactivity and stability has proven essential for the development of practical synthetic methodologies.
The establishment of reliable synthetic routes to azetidines has been a central focus of organic chemistry research. Couty's azetidine synthesis, developed by François Couty from the University of Versailles Saint-Quentin-en-Yvelines, represents one of the most efficient approaches for constructing enantiopure azetidines from readily available beta-amino alcohols. This methodology enables the synthesis of a broad range of azetidine derivatives through chlorination followed by deprotonation and a 4-exo-trig ring closure reaction.
Modern synthetic strategies for azetidine construction include cyclization reactions, cycloaddition processes, and transformation of other heterocyclic compounds. Recent developments have focused on expanding the scope of these reactions to accommodate diverse substitution patterns and stereochemical requirements. The synthesis of substituted azetidines often requires careful consideration of reaction conditions to balance the competing demands of ring formation and preservation of sensitive functional groups.
| Year | Development | Significance |
|---|---|---|
| 1907 | Initial azetidine chemistry investigation | Foundation of azetidine research |
| 1955 | Isolation of L-azetidine-2-carboxylic acid | First natural azetidine derivative |
| 2007 | Complex azetidine isolation from Daphniphyllum calycillum | Advanced natural product structure |
| Recent | Development of Couty's azetidine synthesis | Efficient enantiopure azetidine access |
| Recent | Magnesium-mediated ring expansion methods | Transition-metal-free synthesis |
Significance of Cyclopropane-Azetidine Hybrid Architectures
The combination of cyclopropane and azetidine structural elements in this compound creates a unique molecular architecture that exhibits enhanced synthetic utility and biological activity compared to compounds containing either ring system individually. Cyclopropane rings are recognized as the most ubiquitous small ring system in medicinal chemistry, appearing in more than 60 marketed pharmaceutical agents with applications spanning diverse therapeutic areas from oncology to human immunodeficiency virus treatment.
The strategic incorporation of cyclopropane groups into molecular frameworks provides several distinct advantages for drug discovery and development. Cyclopropane rings serve as effective bioisosteres for aromatic systems, offering similar spatial requirements while providing improved physicochemical properties through increased three-dimensional character. The unique electronic properties of cyclopropane bonds, which possess increased p-character due to ring strain, confer pseudo-aromatic behavior that can enhance molecular interactions with biological targets.
Azetidines contribute complementary properties to hybrid architectures through their polar, rigid four-membered ring structure and basic nitrogen functionality. The high degree of three-dimensional character inherent in azetidine rings, combined with their polarity and basicity, often leads to improved global molecular properties including enhanced lipophilicity, solubility, and metabolic stability. These characteristics make azetidines particularly valuable as replacements for larger cyclic amines such as piperidine and pyrrolidine in medicinal chemistry applications.
The synergistic combination of cyclopropane and azetidine elements in hybrid structures creates opportunities for novel modes of biological activity and improved pharmacological profiles. The rigid conformational constraints imposed by both ring systems can enhance selectivity for specific biological targets while the complementary physicochemical properties contribute to optimized absorption, distribution, metabolism, and excretion characteristics. Research has demonstrated that such hybrid architectures often exhibit superior performance compared to simpler structural analogs in both enzymatic assays and cellular activity studies.
Contemporary pharmaceutical research has increasingly focused on the development of cyclopropane-azetidine hybrid compounds as building blocks for complex molecular architectures. The Broad Institute of MIT and Harvard has extensively utilized azetidine-based scaffolds for the synthesis and profiling of collections designed for central nervous system-focused lead-like libraries. Similarly, Galapagos NV has employed azetidine libraries for the discovery and optimization of free fatty acid receptor 2 antagonists, demonstrating the practical utility of these structural motifs in pharmaceutical development.
The synthetic accessibility of this compound and related compounds has been enhanced through the development of efficient methodologies for constructing complex heterocyclic frameworks. Recent advances include magnesium-mediated ring expansion reactions that enable the transformation of donor-acceptor cyclopropanes to substituted azetidines under mild, transition-metal-free conditions. These methodologies exhibit excellent chemoselectivity and broad functional group tolerance, facilitating the preparation of diverse structural analogs for biological evaluation.
| Structural Feature | Property Enhancement | Medicinal Chemistry Application |
|---|---|---|
| Cyclopropane ring | Aromatic bioisostere | Improved physicochemical properties |
| Azetidine ring | High three-dimensional character | Enhanced selectivity and solubility |
| Hybrid architecture | Conformational rigidity | Optimized target interactions |
| Nitrogen basicity | Improved binding affinity | Enhanced biological activity |
| Ring strain | Unique reactivity | Novel synthetic transformations |
Properties
IUPAC Name |
3-(2-cyclopropylethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7(1)3-4-8-5-9-6-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFDUKNHPGYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Azetidine Derivatives : The azetidine ring is often introduced via protected azetidine intermediates such as N-t-butyl-O-trimethylsilylazetidine, which provide stability during subsequent functionalization steps.
- Cyclopropyl Precursors : Cyclopropylamine or cyclopropylhydrazine derivatives serve as sources of the cyclopropyl moiety, which is introduced via alkylation or nucleophilic substitution.
Representative Synthetic Route
Based on patent WO2000063168A1, a representative synthesis involves:
- Deprotection and Hydrochloride Formation : N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid solution at room temperature, leading to deprotection and formation of the azetidine hydrochloride salt. The reaction is exothermic and requires careful temperature control.
- Extraction and Purification : After reaction completion, the mixture is extracted with organic solvents (e.g., diethyl ether or methylene chloride) to remove silyl ethers and other impurities. The aqueous phase is basified and extracted again to isolate the free base, which is then converted back to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in ethanol.
- Functionalization : The 2-cyclopropylethyl substituent can be introduced via nucleophilic substitution or reductive amination, often involving mesylate intermediates and amine nucleophiles under elevated temperature (55-60°C) and extended reaction times (up to 12 hours).
- Hydrogenation and Salt Formation : Palladium-catalyzed hydrogenation under controlled pressure (40-60 psi) and temperature (up to 60°C) is employed for selective reduction steps, followed by isolation of the hydrochloride salt by precipitation and filtration.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Deprotection of silylazetidine | HCl aqueous solution (3N), room temperature | 20-25°C | 1 hour | 64 | Exothermic reaction, careful addition |
| Extraction and basification | Ether extraction, NaOH aqueous, K2CO3 saturation | Ambient | - | - | Separation of organic and aqueous layers |
| Mesylate formation | Methanesulfonyl chloride, triethylamine | 55-60°C | 12 hours | - | Dropwise addition of methylene chloride |
| Nucleophilic substitution | Isopropylamine or ammonia | 55-60°C | 12 hours | - | Formation of substituted azetidine |
| Hydrogenation | Pd(OH)2 on carbon, H2 pressure 40-60 psi | 40-60°C | 48-72 hours | - | Repeated hydrogen pressure recharge |
| Hydrochloride salt formation | HCl gas bubbling in ethanol, reflux | 0-80°C | 12 hours | 73 | Precipitation and filtration of product |
Alternative Cyclopropylamine Preparation for Substitution
A key intermediate, cyclopropylhydrazine hydrochloride, is prepared via a mild and industrially suitable method avoiding expensive reagents and low-temperature conditions, as described in patent CN105503647A. This involves:
- Reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine at 0 to room temperature.
- Workup includes extraction with methylene dichloride and drying to yield N-Boc-cyclopropyl hydrazine.
- This method offers advantages of cost reduction, ease of operation, and higher yields compared to traditional Grignard reagent routes.
Analytical and Monitoring Techniques
- NMR Spectroscopy : Used extensively to monitor reaction progress during hydrogenation and substitution steps.
- Thin Layer Chromatography (TLC) : Employed for reaction endpoint determination in intermediate steps.
- Filtration and Crystallization : Used for purification of hydrochloride salts to ensure product purity and yield.
Summary Table of Key Preparation Steps
| Stage | Purpose | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Protection | Stabilize azetidine ring | N-t-butyl, trimethylsilyl groups | Ambient | Protected azetidine intermediate |
| Deprotection | Remove protecting groups | HCl aqueous | Room temperature | Free azetidine hydrochloride |
| Functionalization | Introduce cyclopropylethyl group | Mesylate intermediates, amines | 55-60°C, 12 h | Substituted azetidine |
| Reduction | Hydrogenation of intermediates | Pd(OH)2/C, H2 pressure | 40-60°C, 48-72 h | Reduced product |
| Salt formation | Convert to hydrochloride salt | HCl gas, ethanol | 0-80°C, reflux 12 h | Crystalline hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropylethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(2-Cyclopropylethyl)azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropylethyl)azetidine hydrochloride involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates reactions with various biomolecules, potentially leading to biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Azetidine derivatives are distinguished by substituents attached to the nitrogen-containing ring. Below is a comparative analysis:
Functional Group Impact on Physicochemical Properties
- Chlorophenoxy: Increases molecular weight and polarity, improving water solubility but reducing membrane permeability .
- Fluoromethyl : Lowers molecular weight and improves metabolic stability through fluorine’s electronegativity .
- Sulfonyl : Enhances hydrogen-bonding capacity and acidity, favoring interactions with charged biological targets .
Biological Activity
3-(2-Cyclopropylethyl)azetidine hydrochloride is a compound belonging to the azetidine class, characterized by its four-membered nitrogen-containing ring structure. This compound is notable for its potential biological activity and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 3-(2-cyclopropylethyl)azetidine; hydrochloride
- Molecular Formula : C₈H₁₅ClN
- CAS Number : 2098003-40-6
Synthesis
The synthesis of this compound typically involves the alkylation of primary amines using bis-triflates of 2-substituted-1,3-propanediols. This method is optimized for yield and purity to ensure consistent product quality.
The biological activity of this compound is primarily attributed to its interaction with molecular targets, facilitated by the strain in its azetidine ring. This strain enhances its reactivity with various biomolecules, potentially modulating enzyme and receptor activities.
Pharmacological Studies
Research indicates that this compound may act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. A systematic structure-activity relationship (SAR) investigation revealed that modifications to the azetidine moiety can significantly influence its pharmacological profile, enhancing bioactivity and stability compared to parent compounds .
Key Findings from Studies
- Antidepressant Potential : Compounds derived from similar scaffolds have shown promising antidepressant-like effects in animal models, suggesting that this compound may also have therapeutic potential in treating mood disorders .
- Selectivity : The cyclopropane-containing side chain enhances selectivity for specific nAChR subtypes, which is crucial for minimizing side effects associated with broader receptor activation .
Comparative Analysis with Similar Compounds
| Compound Type | Structure | Ring Strain | Biological Activity |
|---|---|---|---|
| Azetidines | Four-membered ring | Moderate | Potential nAChR modulation |
| Aziridines | Three-membered ring | High | More reactive, less stable |
| Pyrrolidines | Five-membered ring | Low | Different reactivity profile |
This table illustrates how the unique structure of this compound positions it between aziridines and pyrrolidines in terms of stability and biological activity.
Case Studies and Research Applications
- Antidepressant Research : A study explored the efficacy of various compounds acting on nAChRs, identifying several derivatives that exhibited enhanced pharmacological profiles compared to their predecessors. The findings suggest that compounds like this compound could be developed into lead candidates for antidepressant therapies .
- Cancer Research : Investigations into the interactions of azetidine derivatives with cancer cell lines have shown that they may influence pathways related to apoptosis and cell proliferation. The unique structural features of these compounds allow for targeted action against specific cellular mechanisms.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2-Cyclopropylethyl)azetidine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: A practical synthetic route involves:
- Step 1: Cyclopropane Introduction : React 2-cyclopropylethyl bromide with a protected azetidine precursor (e.g., Boc-azetidine) under nucleophilic substitution conditions. Use Na₂CO₃ as a base in anhydrous DMF to minimize side reactions .
- Step 2: Deprotection and Hydrochloride Formation : Remove the Boc group using HCl in dioxane, followed by recrystallization from ethanol/ethyl acetate to isolate the hydrochloride salt .
- Optimization Tips : Monitor reaction progress via TLC (silica gel, 10% MeOH/CH₂Cl₂). Increase yields by using excess cyclopropylethyl bromide (1.5 eq) and maintaining anhydrous conditions to prevent hydrolysis .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the azetidine ring (δ 3.5–4.0 ppm for N-CH₂ protons) and cyclopropane moiety (δ 0.5–1.5 ppm for cyclopropane protons). Compare with reference spectra of analogous compounds (e.g., azetidine-3-carboxylic acid derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (95:5) to assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ at m/z ~188.1 for the free base) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Waste Disposal : Collect aqueous waste containing the compound in designated containers for halogenated organics. Neutralize with 1M NaOH before disposal .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers investigate the neuroprotective mechanisms of this compound in cellular models?
Methodological Answer:
- In Vitro Models : Use BV2 microglial cells or SH-SY5Y neuronal cells. Induce oxidative stress with MPP⁺ (100 μM) or glutamate (10 mM) and pretreat with the compound (1–50 μM) for 24 hours .
- Pathway Analysis : Quantify ERK/GSK3β phosphorylation via Western blot (anti-pERK/GSK3β antibodies). Reduced phosphorylation indicates suppression of pro-apoptotic signaling .
- ROS Measurement : Apply DCFH-DA fluorescence assay to measure reactive oxygen species (ROS) levels. Normalize data to untreated controls .
Q. How can structural modifications of the azetidine ring enhance the compound’s bioavailability for CNS-targeted applications?
Methodological Answer:
- Lipophilicity Optimization : Introduce fluoromethyl groups (e.g., 3-(fluoromethyl)azetidine derivatives) to improve blood-brain barrier permeability. Calculate logP values using software like MarvinSketch .
- Metabolic Stability : Conduct microsomal assays (rat liver microsomes, NADPH regeneration system) to assess CYP450-mediated degradation. Replace cyclopropylethyl groups with bulky substituents (e.g., naphthalene) to reduce metabolic clearance .
- In Vivo Validation : Administer modified analogs (10 mg/kg, i.p.) in rodent models and measure brain-to-plasma ratios via LC-MS/MS .
Q. How should researchers address discrepancies in reported biological activity data for azetidine derivatives across studies?
Methodological Answer:
- Experimental Reprodubility : Standardize cell lines (e.g., use ATCC-validated BV2 cells) and culture conditions (e.g., 5% CO₂, 37°C) to minimize variability .
- Pharmacokinetic Profiling : Compare compound stability in different media (e.g., PBS vs. DMEM with 10% FBS) using HPLC-UV. Adjust dosing regimens based on half-life data .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 μM ezetimibe for anti-inflammatory effects) to facilitate cross-study comparisons .
Q. What computational strategies are effective for predicting the binding affinity of this compound to CNS targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with dopamine transporters (PDB ID: 4XP4). Focus on hydrophobic pockets accommodating the cyclopropylethyl group .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify stable binding poses .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG). Correlate computational predictions with in vitro IC₅₀ values for validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
